Bienvenue dans la boutique en ligne BenchChem!

Unii-D7H3E9R5E1

Antimicrobial susceptibility NTM MIC

Fobrepodacin disodium (SPR720) is the definitive orally bioavailable phosphate prodrug of the aminobenzimidazole SPR719, uniquely targeting mycobacterial GyrB/ParE ATPase—a mechanism unexploited by fluoroquinolones or current antimycobacterial agents. Its distinct binding site confers retained potency against clarithromycin-, amikacin-, and rifampicin-resistant NTM isolates. With well-characterized MIC90 values (2 μg/mL against MAC, 0.125 μg/mL against M. kansasii) and robust intrapulmonary PK (AM/plasma Cmax ratio 3.02), SPR720 is the essential benchmark comparator for next-generation GyrB inhibitor development, resistance emergence studies, and synergy screening. Procure ≥98% purity to ensure reproducible target engagement and combination therapy data.

Molecular Formula C21H24FN6Na2O6P
Molecular Weight 552.4 g/mol
CAS No. 1384984-20-6
Cat. No. B3321802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-D7H3E9R5E1
CAS1384984-20-6
Molecular FormulaC21H24FN6Na2O6P
Molecular Weight552.4 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1
InChIKeyBSOLRSNBVIVVMJ-FMOMHUKBSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fobrepodacin Disodium (SPR720, CAS 1384984-20-6): Procurement-Grade Phosphate Prodrug for Mycobacterial GyrB/ParE Inhibition


Fobrepodacin disodium (UNII-D7H3E9R5E1, CAS 1384984-20-6), also known as SPR720 disodium or pVXc-486 phosphate disodium, is an orally bioavailable phosphate ester prodrug of the aminobenzimidazole SPR719 (VXc-486) [1]. It functions as a dual inhibitor of bacterial DNA gyrase B (GyrB) and topoisomerase IV (ParE) ATPase subunits, a mechanism distinct from fluoroquinolones and not exploited by current antimycobacterial agents [2]. The compound is under clinical development by Spero Therapeutics for nontuberculous mycobacterial pulmonary disease (NTM-PD) and, via a collaboration with the Gates MRI, for pulmonary tuberculosis [3].

Why Fobrepodacin Disodium (SPR720) Cannot Be Substituted by In-Class GyrB Inhibitors or Alternative Prodrugs


Fobrepodacin disodium (SPR720) is not interchangeable with other GyrB inhibitors or phosphate prodrugs due to its unique combination of (1) a benzimidazole scaffold optimized for mycobacterial GyrB ATPase inhibition, (2) a chemically stable phosphate prodrug design enabling oral bioavailability and rapid conversion to the active moiety SPR719, and (3) demonstrated activity against drug-resistant nontuberculous mycobacteria (NTM) strains where standard-of-care agents fail [1]. Substitution with the active moiety SPR719 alone results in poor oral absorption and negligible systemic exposure, as SPR719 lacks the phosphate prodrug modification essential for gastrointestinal uptake and efficient hepatic conversion [2]. In contrast to fluoroquinolones, which target the GyrA subunit and exhibit cross-resistance with existing therapies, SPR719's distinct GyrB/ParE ATPase binding site confers activity against isolates resistant to clarithromycin, amikacin, and rifampicin [3].

Quantitative Differentiation of Fobrepodacin Disodium (SPR720) Against Key Comparators: MIC, PK, and In Vivo Efficacy


In Vitro Potency of Active Moiety SPR719 Against NTM: MIC90 Comparison with Clarithromycin and Rifampicin

SPR719, the active moiety of SPR720, demonstrates superior in vitro activity against clinically relevant NTM species compared to standard-of-care agents clarithromycin and rifampicin. Against a panel of NTM isolates including M. ulcerans, M. marinum, and M. chimaera, SPR719 exhibited a MIC range of 0.125–4 μg/mL, whereas clarithromycin MICs ranged from 0.5 to >32 μg/mL and rifampicin MICs ranged from 0.5 to 16 μg/mL, indicating a favorable potency profile for SPR719 [1]. Specifically, SPR719 showed MIC90 of 2 μg/mL against MAC and 0.125 μg/mL against M. kansasii [2].

Antimicrobial susceptibility NTM MIC

Oral Bioavailability and Intrapulmonary Penetration: SPR720 vs. SPR719 Alone

The phosphate prodrug design of SPR720 is essential for achieving therapeutic pulmonary concentrations. In a Phase 1 intrapulmonary pharmacokinetic study, oral administration of SPR720 1000 mg once daily for 7 days resulted in mean SPR719 concentrations in alveolar macrophages (AM) that were 3.02-fold higher (Cmax ratio) and 2.44-fold higher (AUC0-24 ratio) than total plasma concentrations [1]. After correction for protein binding, AM-to-unbound plasma ratios were 52.53 (Cmax) and 42.50 (AUC0-24), indicating extensive and sustained penetration into the intracellular compartment where mycobacteria reside [1]. In contrast, direct oral administration of the active moiety SPR719 (without the phosphate prodrug) results in negligible plasma exposure due to poor absorption, underscoring the necessity of the prodrug formulation [2].

Pharmacokinetics Oral prodrug Lung penetration

In Vivo Efficacy in Murine NTM Models: SPR720 Monotherapy vs. Standard-of-Care Combinations

In a chronic C3HeB/FeJ murine model of M. avium pulmonary infection, SPR720 monotherapy at 100 mg/kg once daily for 8 weeks produced a statistically significant reduction in bacterial burden in lung, spleen, and liver, comparable to or exceeding the effect of clarithromycin 250 mg/kg [1]. Furthermore, the triple combination of clarithromycin + ethambutol + SPR720 (30 mg/kg) achieved greater bacterial burden reduction than clarithromycin + ethambutol alone, demonstrating additive or synergistic potential [1]. In an acute model of M. abscessus pulmonary infection, SPR720 monotherapy exhibited dose-dependent reduction in bacterial burden, with further reductions observed when combined with clarithromycin and amikacin ± clofazimine [2].

In vivo efficacy NTM Combination therapy

Activity Against Drug-Resistant NTM Isolates: SPR719 vs. Clarithromycin and Amikacin

SPR719 maintains potent activity against NTM isolates resistant to key standard-of-care agents. Against MAC clinical isolates resistant to clarithromycin, SPR719 exhibited MIC values ranging from 0.125–4 μg/mL, with an MIC90 of 2 μg/mL [1]. Against amikacin-resistant MAC isolates (n=6), SPR719 MICs ranged from 0.25–2 μg/mL, demonstrating that cross-resistance does not occur [1]. Similarly, against M. abscessus clinical isolates, including those resistant to clarithromycin and amikacin, SPR719 showed MIC90 of 4 μg/mL [2]. This contrasts with the diminished activity of clarithromycin against resistant strains (MIC >32 μg/mL) [3].

Drug resistance NTM SPR719

Priority Procurement and Research Applications for Fobrepodacin Disodium (SPR720, CAS 1384984-20-6)


Preclinical Evaluation of Novel GyrB/ParE Inhibitors in Mycobacterial Infection Models

Researchers developing next-generation antimycobacterial agents should utilize fobrepodacin disodium as a benchmark GyrB/ParE inhibitor comparator. Its well-characterized in vitro potency (MIC90 2 μg/mL against MAC, 0.125 μg/mL against M. kansasii) and in vivo efficacy in murine NTM models provide a robust baseline for assessing new chemical entities. Procurement of high-purity (≥95%) SPR720 disodium is essential for reproducible head-to-head studies evaluating target engagement, resistance emergence, and combination therapy potential [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Oral Antimycobacterial Prodrugs

SPR720 serves as an instructive case study for designing oral prodrugs targeting intracellular pulmonary pathogens. The quantitative intrapulmonary PK data—AM/plasma Cmax ratio of 3.02 and AM/unbound plasma Cmax ratio of 52.53—can be used to benchmark new phosphate ester or other prodrug strategies. Procurement of SPR720 reference standard enables validation of analytical methods for quantifying active moiety concentrations in plasma, epithelial lining fluid, and alveolar macrophages [2].

Combination Therapy Screening for Drug-Resistant NTM Infections

Given SPR719's retained activity against clarithromycin- and amikacin-resistant NTM isolates, fobrepodacin disodium is a critical tool for screening synergistic combinations. Studies have demonstrated additive or synergistic effects when combined with ethambutol against MAC and M. kansasii, and with clarithromycin against M. abscessus [3]. Procurement of SPR720 enables high-throughput checkerboard and time-kill assays to identify optimal partner drugs for clinical regimen development.

Clinical Trial Supply for NTM-PD and Tuberculosis Investigational Studies

SPR720 is in Phase 2 clinical development for NTM-PD (NCT05496374) and is being evaluated for tuberculosis under a Gates MRI collaboration. Contract research organizations (CROs) and academic centers conducting investigator-initiated trials in mycobacterial diseases should procure GMP-grade fobrepodacin disodium to ensure continuity of supply and compliance with regulatory standards. The compound's oral once-daily dosing and established safety profile up to 1000 mg for 14 days in healthy volunteers support its use in patient studies [4].

Quote Request

Request a Quote for Unii-D7H3E9R5E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.